5-Aminoacenaphthene
Overview
Description
5-Aminoacenaphthene is a member of naphthalenes.
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUAWMJVEYFVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196877 | |
Record name | 5-Aminoacenaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-93-6 | |
Record name | 5-Aminoacenaphthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4657-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminoacenaphthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminoacenaphthene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Aminoacenaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINOACENAPHTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G19YX7I9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential carcinogenic effects of 5-Aminoacenaphthene?
A: Research suggests that this compound exhibits carcinogenic properties. In a study on mice, intraperitoneal injections of the compound over 18 months led to the development of malignant tumors, including leukemia and reticulum cell sarcoma, in approximately 40% of the subjects []. Furthermore, implantation of wax pellets containing this compound into the bladders of mice resulted in a mild carcinogenic effect on the epithelium []. These findings highlight the need for careful evaluation of the compound's use in industrial settings to mitigate potential occupational health risks.
Q2: How is this compound metabolized in the liver, and what are the implications for its mutagenicity?
A: Studies using rat liver supernatant show that this compound undergoes both oxidation and reduction reactions []. Major metabolites include hydroxylated forms like 1-hydroxy-5-Aminoacenaphthene and 2-hydroxy-5-Aminoacenaphthene, as well as oxidized derivatives such as 1-oxo-5-Aminoacenaphthene and 2-oxo-5-Aminoacenaphthene []. Importantly, some of these metabolites, particularly 1-hydroxy-5-nitroacenaphthene and 1-oxo-5-nitroacenaphthene, exhibit significant mutagenicity in assays with Salmonella typhimurium TA 98 []. This suggests that metabolic activation plays a key role in the compound's mutagenic potential.
Q3: Can you describe a specific chemical synthesis utilizing this compound?
A: this compound can be used to synthesize heterocyclic compounds with potential applications as fluorescent brighteners. One example involves the reaction of this compound with pyruvic acid in ethanol, which yields 6-methyl-[acenaphtheno-5′,4′-2,3-pyridine]-4-carboxylic acid []. This carboxylic acid derivative can then be decarboxylated using soda-lime to obtain 6-methyl-[acenaphtheno-5′,4′-2,3-pyridine] [].
Q4: How does this compound behave in electrophilic substitution reactions?
A: While not directly addressed in the provided abstracts, a study focuses on the synthesis and electrophilic substitution reactions of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole []. Though this derivative is structurally distinct from this compound, it highlights the reactivity of the acenaphthene core towards electrophilic attack. Further research is needed to fully elucidate the specific reactivity and regioselectivity of electrophilic substitution reactions on this compound itself.
Q5: How is 13C NMR spectroscopy used to analyze this compound?
A: 13C NMR spectroscopy is a powerful tool for structural characterization, and it has been used to fully assign the 13C NMR spectrum of this compound []. This analysis allows for the identification and differentiation of individual carbon atoms within the molecule, providing valuable information about its structure and electronic environment. Comparisons with related compounds like 1-aminonaphthalene can reveal subtle structural influences on the 13C NMR shifts [].
Q6: What applications do derivatives of this compound have in the textile industry?
A: Derivatives of this compound, particularly azo compounds and triazoles, show promise as dyes and fluorescent brighteners for textiles like polyester and polyamide fibers [, ]. For example, 4-arylazo-5-acetamido acenaphthenes and 4-arylazo-5-N-(p-cyanoethylamino)acenaphthenes, synthesized from this compound, produce a range of colors from golden yellow to scarlet when applied to these fabrics []. Additionally, 8-N-(aryl/hetaryl)-8H-acenaphtho[4, 5-d][1, 2, 3]triazoles, also derived from this compound, demonstrate excellent fluorescent brightening properties on polyester fibers [].
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